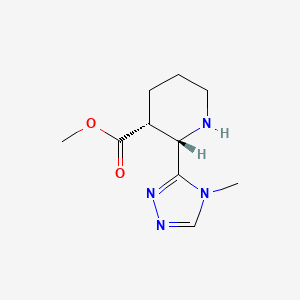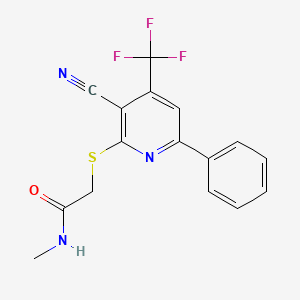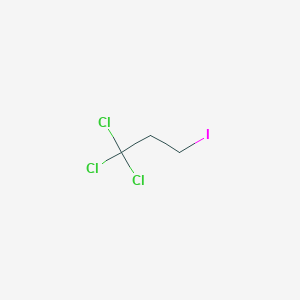![molecular formula C22H14ClN7O2 B2459711 2-(9-(4-Chlorphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(3-cyanophenyl)acetamid CAS No. 1207013-33-9](/img/new.no-structure.jpg)
2-(9-(4-Chlorphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(3-cyanophenyl)acetamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(3-cyanophenyl)acetamide is a useful research compound. Its molecular formula is C22H14ClN7O2 and its molecular weight is 443.85. The purity is usually 95%.
BenchChem offers high-quality 2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(3-cyanophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(3-cyanophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Design und Synthese: Forscher haben neuartige Derivate von [1,2,4]Triazolo[4,3-a]chinoxalin, einschließlich dieser Verbindung, entworfen und synthetisiert. Diese Derivate wurden auf ihre DNA-Interkalationsaktivitäten als potenzielle Antitumormittel bewertet .
- Biologische Tests: Die Verbindung wurde an Krebszelllinien (HepG2, HCT-116 und MCF-7) getestet. Bemerkenswerterweise zeigte sie eine vielversprechende Aktivität gegen MCF-7-Zellen mit einem IC50-Wert von 17,12 μM. Verbindung 12d erwies sich als das wirksamste Derivat .
- DNA-Bindungsaffinität: Verbindung 12d zeigte eine hohe Bindungsaffinität zu DNA, die fast mit Doxorubicin vergleichbar ist. Auch andere Derivate (10c, 10d, 12a) zeigten eine gute DNA-Bindungsaffinität .
- Funktionalisierung: Der reaktive Linker der Verbindung macht sie für die Funktionalisierung geeignet. Forscher haben ihr Potenzial als Adenosin-Rezeptor-Antagonist untersucht, der zu Multi-Target-Liganden, Medikamententrägersystemen und diagnostischen Anwendungen führen könnte .
- Eintopfsynthese: Eine praktische Eintopfmethode ermöglicht einen einfachen Zugang zu Triazolopyridin-Derivaten, einschließlich dieser Verbindung. Diese Derivate haben eine synthetische und biologische Bedeutung .
- Sicherheitsprofil: Bestimmte Derivate (2c, 2d, 3c, 8a, 8b, 9a, 9b, 9c, 9d) zeigten eine hohe Selektivität gegenüber antimikrobieller Aktivität (z. B. K. pneumoniae und MRSA1) im Vergleich zu Säugetierzellen, was auf ein günstiges Sicherheitsprofil hindeutet .
- [1,2,4]Triazolo[4,3-a]pyrazin-Derivate: Diese Verbindung gehört zu einer Reihe von [1,2,4]Triazolo[4,3-a]pyrazin-Derivaten. Forscher haben ihre IC50-Werte an Krebszelllinien (A549, MCF-7 und HeLa) und c-Met-Kinase evaluiert .
Antitumoraktivität
Adenosin-Rezeptor-Antagonisten
Triazolopyridin-Derivate
Antimikrobielle Aktivität
Evaluierung von Krebszelllinien
Zusammenfassend lässt sich sagen, dass die vielfältigen Anwendungen dieser Verbindung die Bereiche der Krebsforschung, der Modulation von Adenosin-Rezeptoren und der antimikrobiellen Studien umfassen. Ihre einzigartige Struktur und ihre Eigenschaften machen sie zu einer wertvollen Vorlage für weitere Untersuchungen und Optimierungen in der Medikamentenentwicklung und -therapie. 🌟
Wirkmechanismus
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo [4,3-a]quinoxaline derivatives, have been found to intercalate DNA . This suggests that the primary target of “2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(3-cyanophenyl)acetamide” might be DNA.
Mode of Action
DNA intercalation is a process where a molecule inserts itself between the base pairs in the DNA double helix . This can disrupt the normal functioning of the DNA and inhibit processes like replication and transcription.
Biochemical Pathways
The disruption of DNA functioning can affect various biochemical pathways. For instance, it can inhibit the synthesis of proteins and nucleic acids, leading to cell death .
Pharmacokinetics
Similar compounds have been evaluated for their in silico admet profiles .
Result of Action
The result of the compound’s action would likely depend on its specific targets and mode of action. For DNA intercalators, the result is often cell death, making these compounds potential anticancer agents .
Eigenschaften
CAS-Nummer |
1207013-33-9 |
|---|---|
Molekularformel |
C22H14ClN7O2 |
Molekulargewicht |
443.85 |
IUPAC-Name |
2-[11-(4-chlorophenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(3-cyanophenyl)acetamide |
InChI |
InChI=1S/C22H14ClN7O2/c23-16-6-4-15(5-7-16)18-11-19-21-27-30(22(32)28(21)8-9-29(19)26-18)13-20(31)25-17-3-1-2-14(10-17)12-24/h1-11H,13H2,(H,25,31) |
InChI-Schlüssel |
REEIJJVDHSMVNN-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)NC(=O)CN2C(=O)N3C=CN4C(=CC(=N4)C5=CC=C(C=C5)Cl)C3=N2)C#N |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-chlorophenyl)-N-[4-(3-methoxyazetidin-1-yl)phenyl]acetamide](/img/structure/B2459628.png)
![3-Chloro-5-iodo-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2459629.png)
![4-fluoro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2459630.png)
![1-[2-(4-Hydroxypiperidin-1-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2459632.png)
![Methyl 2-[(3-chlorobenzyl)(methylsulfonyl)amino]benzoate](/img/structure/B2459636.png)



![2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-6-(morpholin-4-yl)-3-(2-phenylethyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2459643.png)
![1-[4-(Methylsulfanyl)phenyl]-2-({[1,3]thiazolo[4,5-c]pyridin-2-yl}amino)ethan-1-ol](/img/structure/B2459645.png)


![2-Chloro-4-methoxythieno[3,2-d]pyrimidine](/img/structure/B2459649.png)

